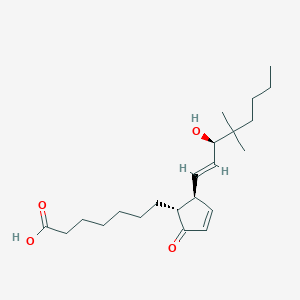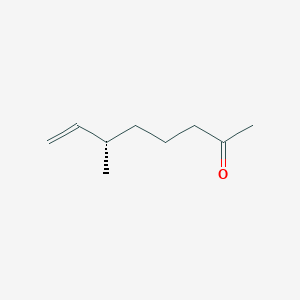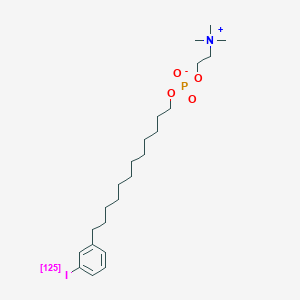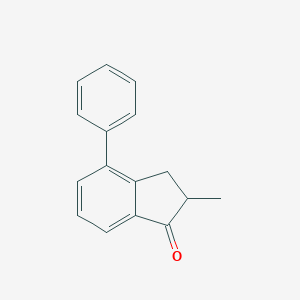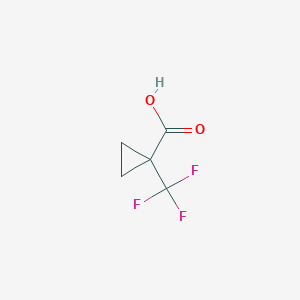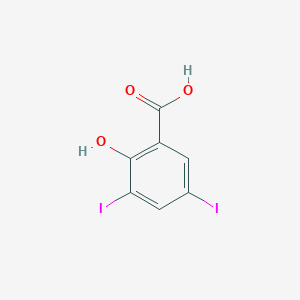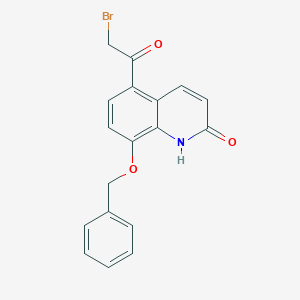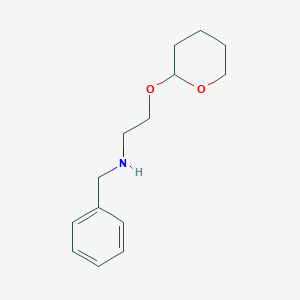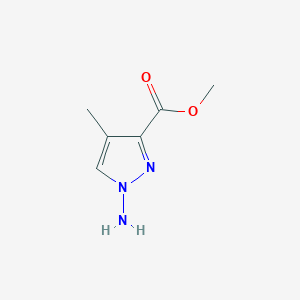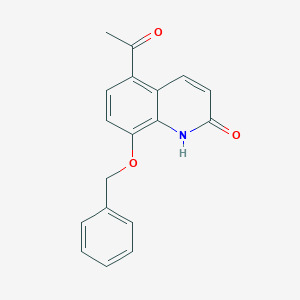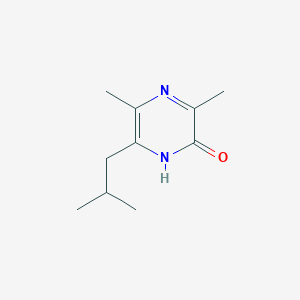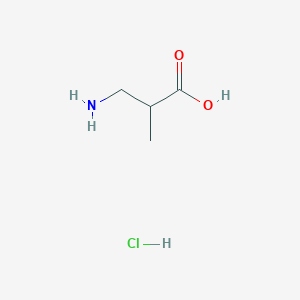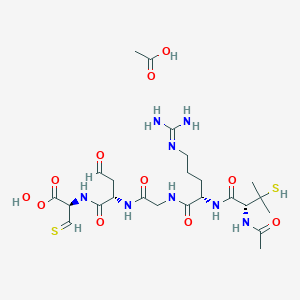
Penrgdc
Vue d'ensemble
Description
Penrgdc is a peptide that has been identified as an effective inhibitor of angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it plays a critical role in the growth and spread of tumors. Penrgdc has been shown to inhibit angiogenesis by blocking the interaction between integrin receptors and extracellular matrix proteins.
Applications De Recherche Scientifique
Relaxational Behavior Analysis
A study by Cañadas et al. (2000) investigated the relaxational behavior of amorphous and partially crystalline poly(ethylene-2,6-naphthalene dicarboxylate) (PEN). They used techniques like thermally stimulated depolarization currents (TSDC), differential scanning calorimetry (DSC), dynamic mechanical analysis (DMA), and dynamic electric analysis (DEA) to analyze relaxations in PEN at various temperatures (Cañadas et al., 2000).
Phenological Eyes Network (PEN)
Nasahara and Nagai (2015) described the Phenological Eyes Network (PEN), established in 2003 for terrestrial ecological remote sensing. This network aims to validate remote sensing data, focusing on vegetation phenology. PEN incorporates multiple sites with core sensors, contributing to research on ecosystem features like phenology and primary production (Nasahara & Nagai, 2015).
Improving Data Collection in Bio-Science
Oteyo and Toili (2020) explored using technology to enhance data collection and specimen labelling in bio-science research. They developed WebLog, an application for generating specimen labels and collecting data from experiment sites, highlighting the transition from traditional pen-and-paper methods to more efficient digital processes (Oteyo & Toili, 2020).
Site-Based Data Curation
Palmer et al. (2017) discussed Site-Based Data Curation (SBDC) focusing on geobiology research at natural hot spring sites. They emphasized the need for systematic documentation of sampling processes and contextual information, proposing a Minimum Information Framework for documenting metadata on sampling locations. This framework serves as a global model for data collection in scientifically significant sites (Palmer et al., 2017).
Data Integration for Scientific Research
Nowakowski et al. (2019) developed an approach to integrate applications for interdisciplinary scientific investigations at the World Data Center (WDC), utilizing mathematical logic and artificial intelligence. This method aims to facilitate communication and coordination among different research processes, enhancing the efficiency of interdisciplinary scientific research (Nowakowski et al., 2019).
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZYJMUWOPMQL-IAFOQGIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC=O)C(=O)N[C@@H](C=S)C(=O)OO)C(C)(C)S.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934184 | |
| Record name | Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penrgdc | |
CAS RN |
151171-08-3 | |
| Record name | Cyclo(acetyl-penicillamyl-arginyl-glycyl-aspartyl-cysteinyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151171083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




